3-Acetyl-6-(benzyloxy)indole
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Overview
Description
3-Acetyl-6-(benzyloxy)indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-(benzyloxy)indole typically involves the Friedel-Crafts acetylation of 6-(benzyloxy)indole. This reaction is carried out using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-(benzyloxy)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-6-(benzyloxy)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-(benzyloxy)indole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Benzyloxyindole: Shares the benzyloxy group but lacks the acetyl group, leading to different chemical and biological properties.
3-Acetylindole:
Indole-3-acetic acid: A well-known plant hormone with different biological activities and applications.
Uniqueness: 3-Acetyl-6-(benzyloxy)indole is unique due to the presence of both the acetyl and benzyloxy groups, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(6-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-9-14(7-8-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
InChI Key |
JSYXSHIAMPUAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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